molecular formula C6H10N2O2S B12856318 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile

3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile

Cat. No.: B12856318
M. Wt: 174.22 g/mol
InChI Key: PSTCAUFIULZGIA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile is an organic compound with a unique structure that includes a thietane ring, a dimethylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor containing a thietane ring and a carbonitrile group. One common method involves the reaction of dimethylamine with 3-chlorothietane-1,1-dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its combination of a thietane ring, a dimethylamino group, and a carbonitrile group.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-(dimethylamino)-1,1-dioxothietane-3-carbonitrile

InChI

InChI=1S/C6H10N2O2S/c1-8(2)6(3-7)4-11(9,10)5-6/h4-5H2,1-2H3

InChI Key

PSTCAUFIULZGIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CS(=O)(=O)C1)C#N

Origin of Product

United States

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